3,5-Dibromo-1-(2-methoxyphenyl)pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8Br2N2O |
|---|---|
Molecular Weight |
331.99 g/mol |
IUPAC Name |
3,5-dibromo-1-(2-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C10H8Br2N2O/c1-15-8-5-3-2-4-7(8)14-10(12)6-9(11)13-14/h2-6H,1H3 |
InChI Key |
BIIWLSPKACIEGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC(=N2)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3,5 Dibromo 1 2 Methoxyphenyl Pyrazole and Its Precursors
Retrosynthetic Analysis and Key Disconnection Strategies for 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole
A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnection points. The most prominent strategy involves breaking the N-aryl bond and the bonds forming the pyrazole (B372694) ring. This leads to two primary precursor fragments: (2-methoxyphenyl)hydrazine (B95994) and a five-carbon backbone bearing two bromine atoms.
Another key disconnection strategy focuses on the C-Br bonds. This approach would start with a pre-formed 1-(2-methoxyphenyl)pyrazole ring, which is then subjected to electrophilic bromination. This pathway is advantageous if the parent pyrazole is readily accessible.
Classical and Modern Synthetic Approaches to Pyrazole Ring Formation
The formation of the pyrazole ring is a cornerstone of the synthesis of this compound. Both long-established and contemporary methods are employed to construct this heterocyclic core.
A classical and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine (B178648) derivative. nih.gov In the context of this compound, this would involve the reaction of a suitably substituted dibromoalkene or a related precursor with (2-methoxyphenyl)hydrazine. The reaction proceeds through a nucleophilic attack of the hydrazine on the electrophilic centers of the alkene, followed by cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of this reaction is a critical aspect, as the substitution pattern on the pyrazole ring is determined by the initial addition step. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| Dibromoalkene derivative | (2-methoxyphenyl)hydrazine | Acid or base catalysis, reflux | This compound | Varies |
| 1,1,3,3-Tetrabromo-2-methoxypropane | (2-methoxyphenyl)hydrazine | Ethanol, reflux | This compound | Moderate |
This table presents a generalized representation of the cyclocondensation approach.
Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for the formation of C-N bonds. In the synthesis of this compound, a key step can be the N-arylation of a pre-existing 3,5-dibromo-1H-pyrazole. This approach falls under the umbrella of Buchwald-Hartwig amination. The reaction typically involves a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base to facilitate the coupling of the pyrazole nitrogen with an aryl halide, in this case, 2-bromoanisole (B166433) or 2-iodoanisole. This method offers excellent control over the regiochemistry of the N-substitution. rsc.orgnih.gov
| Pyrazole Substrate | Aryl Halide | Catalyst/Ligand | Base | Product |
| 3,5-dibromo-1H-pyrazole | 2-bromoanisole | Pd(OAc)2 / Xantphos | Cs2CO3 | This compound |
| 3,5-dibromo-1H-pyrazole | 2-iodoanisole | Pd2(dba)3 / BINAP | NaOtBu | This compound |
This table illustrates representative conditions for the palladium-catalyzed N-arylation.
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields. researchgate.netdergipark.org.trnih.govmedicaljournalshouse.comrsc.org The synthesis of pyrazole derivatives, including this compound, can be significantly expedited using microwave irradiation. Both the classical cyclocondensation and palladium-catalyzed cross-coupling reactions can be adapted for microwave conditions. The use of microwave heating can reduce reaction times from hours to minutes, making it a more efficient and environmentally friendly approach. researchgate.netmedicaljournalshouse.com
| Reaction Type | Reactants | Solvent | Microwave Power/Temp | Time |
| Cyclocondensation | Dibromoalkene, (2-methoxyphenyl)hydrazine | Acetic acid | 150 W / 120 °C | 10-20 min |
| N-Arylation | 3,5-dibromo-1H-pyrazole, 2-bromoanisole | Toluene | 100 W / 100 °C | 15 min |
This table provides typical parameters for microwave-assisted synthesis of pyrazoles.
Achieving the desired regiochemistry is a paramount concern in the synthesis of N-substituted pyrazoles. nih.govthieme.deresearchgate.net When employing cyclocondensation reactions with unsymmetrical 1,3-dicarbonyl compounds or their equivalents, the formation of two regioisomers is possible. The regioselectivity is influenced by factors such as the nature of the substituents, the reaction conditions (pH), and the steric hindrance of the reactants. nih.gov For the synthesis of 1-(2-methoxyphenyl) substituted pyrazoles, careful selection of precursors and reaction conditions is necessary to favor the formation of the desired 1-substituted isomer over the 2-substituted one. nih.gov The use of pre-formed pyrazoles in N-arylation reactions, as discussed in the palladium-catalyzed section, circumvents this issue of regioselectivity. researchgate.net
Derivatization Strategies for Enhancing Molecular Complexity
Once the this compound core is synthesized, the two bromine atoms serve as versatile handles for further functionalization, allowing for the enhancement of molecular complexity. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds in various applications.
A primary method for derivatization is the use of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions enable the introduction of a wide array of aryl, heteroaryl, alkynyl, and alkenyl groups at the 3- and 5-positions of the pyrazole ring. The differential reactivity of the two bromine atoms can potentially be exploited for selective mono- or di-functionalization by carefully controlling the reaction conditions.
Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the bromine atoms with various nucleophiles, such as amines, alkoxides, and thiolates, further expanding the chemical space accessible from this pyrazole scaffold.
| Reaction Type | Reagents | Position(s) Functionalized | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3 and/or 5 | Aryl-substituted pyrazole |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3 and/or 5 | Alkynyl-substituted pyrazole |
| Heck Coupling | Alkene, Pd catalyst, base | 3 and/or 5 | Alkenyl-substituted pyrazole |
| Nucleophilic Substitution | Amine, alkoxide, or thiolate | 3 and/or 5 | Amino-, alkoxy-, or thio-substituted pyrazole |
This table outlines common derivatization reactions for 3,5-dibromopyrazoles.
Functional Group Interconversions on the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system, making it susceptible to various functional group interconversions, particularly electrophilic substitution, which preferentially occurs at the C4 position if it is unsubstituted. nih.gov For a precursor like 1-(2-methoxyphenyl)pyrazole, the C4 position is the primary site for electrophilic attack. Halogenation, for instance, can be achieved using standard brominating agents to introduce the bromo-substituents required for the target molecule.
Once the 3,5-dibromo substitution pattern is established, the bromine atoms themselves can be considered functional groups. They can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds at the C3 and C5 positions. rsc.org This strategy allows for the late-stage diversification of the pyrazole core.
Furthermore, the pyrazole ring can undergo transformations involving the nitrogen atoms. The lone pair of electrons on the sp2-hybridized nitrogen atom allows it to act as a ligand for transition metals, a property that can be leveraged in catalysis. nih.govnih.gov While the N-H of an unsubstituted pyrazole is acidic, in N-substituted pyrazoles like the target compound, this reactivity is absent. nih.gov However, transformations involving the entire heterocyclic ring, such as ring-opening and recyclization cascades, have been observed under specific conditions, for example, through the formation of a pyrazole nitrene intermediate from an azido-pyrazole precursor. mdpi.compreprints.org
Modifications of the 2-Methoxyphenyl Moiety
The 2-methoxyphenyl group attached to the pyrazole nitrogen can also be chemically modified. The methoxy (B1213986) group is an activating, ortho-para directing group for electrophilic aromatic substitution. This allows for the introduction of additional functional groups such as nitro, halogen, or alkyl groups onto the phenyl ring. The regiochemical outcome of such substitutions would be influenced by the steric hindrance imposed by the adjacent pyrazole ring.
Demethylation of the methoxy group to a hydroxyl group is another possible transformation, which would significantly alter the electronic and steric properties of the molecule and provide a handle for further functionalization, such as etherification or esterification.
Optimization of Reaction Conditions and Yields in Synthetic Pathways
The efficiency and selectivity of pyrazole synthesis are highly dependent on the reaction conditions. Optimizing parameters such as solvent, catalyst, temperature, and pressure is crucial for maximizing product yield and minimizing side reactions.
Solvent Effects on Reaction Efficacy and Selectivity
The choice of solvent plays a critical role in the synthesis of N-arylpyrazoles. The cyclocondensation reaction between 1,3-diketones and arylhydrazines has been studied in various media. nih.gov
Aprotic Dipolar Solvents : Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) have been shown to be effective for this transformation, often providing better results and higher regioselectivity than traditional protic solvents like ethanol. nih.govnih.gov
Eco-Friendly Solvents : In line with green chemistry principles, eco-friendly solvents such as polyethylene (B3416737) glycol (PEG-400) and water have been successfully employed. mdpi.comthieme-connect.com Aqueous media, sometimes in the presence of surfactants like cetyltrimethylammonium bromide (CTAB), can promote the reaction efficiently. thieme-connect.com
Solvent-Free Conditions : Performing reactions under solvent-free conditions, often with microwave irradiation, represents a significant green alternative. tandfonline.comresearchgate.net This approach can lead to shorter reaction times, higher yields, and simplified work-up procedures. tandfonline.comresearchgate.net
The table below summarizes the effect of different solvents on pyrazole synthesis.
| Solvent System | Typical Reaction Conditions | Advantages | Reference |
| Aprotic Dipolar (e.g., DMF, DMAc) | Room temperature to elevated temperatures | Good yields, high regioselectivity | nih.gov |
| Polyethylene Glycol (PEG-400) | Often used with a catalyst | Environmentally friendly, recyclable | mdpi.com |
| Water | Often requires a catalyst or surfactant | Green solvent, inexpensive | thieme-connect.com |
| Solvent-Free | Microwave irradiation or grinding | Reduced reaction time, high efficiency, green | tandfonline.comresearchgate.net |
Catalytic Systems and Their Influence on Reaction Outcomes
Catalysts are frequently employed to enhance the rate and selectivity of pyrazole synthesis. A wide range of catalytic systems has been developed, from simple acids and bases to complex transition-metal complexes.
Lewis and Brønsted Acids : Acid catalysts, including Lewis acids like copper triflate (Cu(OTf)₂) and scandium triflate (Sc(OTf)₃), or solid acids like silica-supported sulfuric acid, can activate the 1,3-dicarbonyl compound, facilitating the initial condensation with the hydrazine. nih.govmdpi.comnih.gov
Metal Catalysts : Various transition metals, including rhodium, palladium, silver, and iron, have been used to catalyze different steps in pyrazole synthesis. mdpi.comorganic-chemistry.orgrsc.org For instance, rhodium(III) catalysts can be used in multicomponent reactions to construct fused pyrazole systems, while silver catalysts are effective for synthesizing trifluoromethyl-substituted pyrazoles. mdpi.comrsc.org
Nanocatalysts : Nanoparticles, such as nano-ZnO, have been utilized as efficient and recyclable catalysts, particularly in aqueous media, aligning with green chemistry principles. nih.gov
Organocatalysts : Non-metal catalysts like molecular iodine can promote cascade reactions for the synthesis of substituted pyrazoles. mdpi.comrsc.org
The influence of different catalytic systems is highlighted in the following table.
| Catalyst Type | Example | Role in Reaction | Reference |
| Lewis Acid | Copper triflate (Cu(OTf)₂) | Activates carbonyl group for nucleophilic attack | nih.govnih.gov |
| Transition Metal | Rhodium(III) complexes | C-H activation for multicomponent synthesis | rsc.org |
| Transition Metal | Silver (Ag) catalysts | Facilitates reactions with fluorinated precursors | mdpi.com |
| Nanocatalyst | Zinc oxide (ZnO) nanoparticles | Efficient, recyclable catalyst for condensation | nih.gov |
| Organocatalyst | Iodine (I₂) | Promotes tandem C(sp²)-H functionalization and cyclization | mdpi.com |
Temperature and Pressure Control in Synthetic Sequences
Temperature is a critical parameter that governs reaction kinetics. Many pyrazole syntheses are performed at elevated temperatures to overcome activation energy barriers, often under reflux conditions. nih.gov However, precise temperature control is necessary to prevent the formation of side products or decomposition. nih.gov
Microwave-assisted synthesis has emerged as a powerful tool, allowing for rapid and uniform heating, which can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.net Flow chemistry offers another advanced method for precise control over reaction parameters, including temperature and pressure, which enhances safety, scalability, and reaction efficiency. nih.gov
While high-pressure conditions are not commonly required for standard pyrazole synthesis, studies have shown that pressure can induce phase transitions in the crystalline structure of pyrazole itself, altering the hydrogen bonding network. acs.org This suggests that pressure could potentially influence the outcome of solid-state reactions, although this is a less explored area for synthetic applications.
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The purification of the final this compound and its synthetic intermediates is essential to obtain a product of high purity. The choice of method depends on the physical properties of the compound and the nature of the impurities.
Crystallization : Recrystallization is a primary technique for purifying solid compounds. researchgate.net A suitable solvent or solvent mixture is one in which the target compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for pyrazoles include ethanol, methanol, ethyl acetate, or mixtures such as ethanol-water. nih.govresearchgate.net The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals.
Column Chromatography : For mixtures that are difficult to separate by crystallization, column chromatography is the method of choice. Silica (B1680970) gel is the most common stationary phase. acs.org Given that the pyrazole nitrogen can be basic, it may interact strongly with the acidic silica gel, leading to poor separation and product loss. To mitigate this, the silica gel can be deactivated by adding a small amount of a base like triethylamine (B128534) to the eluent. researchgate.net Alternatively, a more neutral stationary phase like alumina (B75360) can be used.
Acid-Base Extraction : If the pyrazole compound or its impurities have acidic or basic properties, liquid-liquid extraction can be an effective purification step. By adjusting the pH of the aqueous phase, acidic or basic compounds can be selectively moved between an organic and an aqueous layer. researchgate.net
Reversed-Phase Chromatography : For polar compounds or when traditional silica gel chromatography is ineffective, reversed-phase chromatography using a nonpolar stationary phase (like C18-silica) and a polar mobile phase (like acetonitrile/water) can be employed. researchgate.net
A general purification strategy might involve an initial acid-base wash to remove major impurities, followed by either recrystallization or column chromatography to achieve high purity.
Advanced Structural Elucidation and Conformational Analysis of 3,5 Dibromo 1 2 Methoxyphenyl Pyrazole and Its Analogs
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. It provides unambiguous proof of connectivity, stereochemistry, and the spatial arrangement of molecules within the crystal lattice.
Single-crystal X-ray diffraction (SC-XRD) analysis offers a detailed snapshot of the molecule's geometry in the solid state. For pyrazole (B372694) derivatives, SC-XRD studies confirm the planarity of the pyrazole ring and determine the relative orientations of its substituents. In the case of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole, the analysis would precisely measure the bond lengths, bond angles, and torsion angles.
Studies on analogous structures, such as 1,4-diaroyl pyrazole derivatives, reveal key structural features. For instance, the dihedral angle between the pyrazole ring and an attached phenyl ring is a critical parameter. In one derivative, this angle was found to be 51.1 (2)°. nih.gov Similarly, for 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the dihedral angles between the central pyrazole ring and its phenyl substituents are 39.61 (8)° and 9.4 (1)°. nih.gov For this compound, a significant dihedral angle is expected between the pyrazole and the 2-methoxyphenyl rings due to steric hindrance from the ortho-methoxy group and the bromine atom at the 5-position. The pyrazole ring itself is anticipated to be nearly planar. nih.gov
Crystallographic data for a representative analog, (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone, provides insight into the typical parameters for such brominated systems. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₁H₁₂Br₂N₂O₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.390 (5) |
| b (Å) | 8.919 (4) |
| c (Å) | 14.955 (9) |
| α (°) | 74.61 (4) |
| β (°) | 76.71 (5) |
| γ (°) | 71.03 (4) |
| Volume (ų) | 887.5 (9) |
Data derived from a representative structure to illustrate typical crystallographic parameters. researchgate.net
The supramolecular architecture of a crystal is governed by a network of non-covalent intermolecular interactions. In derivatives of this compound, the crystal packing is dictated by a combination of weak hydrogen bonds, halogen bonds, and π-π stacking interactions.
Although the target molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are expected to play a role in stabilizing the crystal lattice. The oxygen atom of the methoxy (B1213986) group and the nitrogen atom at the 2-position of the pyrazole ring can act as hydrogen bond acceptors. In related structures, C-H···O interactions are commonly observed linking molecules into dimers or chains. nih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.goviucr.org By mapping properties like normalized contact distance (d_norm) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions. The surface is partitioned to generate two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts. nih.gov
For a molecule like this compound, Hirshfeld analysis would allow for the deconvolution of the complex network of interactions. The analysis provides the percentage contribution of each type of contact to the total Hirshfeld surface area. Given the elemental composition, significant contributions are expected from H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br contacts. The high proportion of hydrogen atoms in the molecule typically leads to a large percentage of H···H contacts, which are associated with van der Waals forces. researchgate.net The sharp spikes in the fingerprint plots for O···H and Br···H contacts are characteristic of more specific, directional interactions like weak hydrogen and halogen bonds. nih.gov
| Contact Type | Predicted Contribution (%) | Associated Interaction |
|---|---|---|
| H···H | ~40-50% | Van der Waals forces, non-specific contacts |
| C···H / H···C | ~15-25% | C-H···π interactions |
| Br···H / H···Br | ~10-15% | Weak hydrogen bonds, halogen bonds |
| O···H / H···O | ~5-10% | Weak C-H···O hydrogen bonds |
| Br···C / C···Br | ~2-5% | Halogen-π interactions |
Predicted values are based on analyses of similar brominated and methoxy-substituted aromatic heterocyclic compounds. nih.govnih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
While one-dimensional ¹H and ¹³C NMR provide initial structural information, multi-dimensional NMR techniques are essential for unambiguous structural assignment, particularly for differentiating between possible regioisomers. oxinst.com For N-substituted pyrazoles, a key challenge is to confirm which of the two pyrazole nitrogen atoms is bonded to the substituent.
Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) establish proton-proton and proton-carbon correlations, respectively, helping to assign signals to specific atoms within the pyrazole and methoxyphenyl rings.
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for regioisomer differentiation. nih.gov It detects through-space correlations between protons that are close to each other (typically <5 Å), irrespective of their bonding connectivity. For this compound, a NOESY spectrum would be expected to show a cross-peak between the protons of the methoxy group (-OCH₃) and the H-4 proton of the pyrazole ring, or potentially the bromine atom at the 5-position if steric crowding forces proximity. More importantly, a correlation between the ortho-protons of the methoxyphenyl ring and the H-4 proton of the pyrazole would provide definitive evidence for the N1-substitution pattern. researchgate.net
| Position | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| Pyrazole C3 | - | ~145 |
| Pyrazole C4 | ~6.7 | ~110 |
| Pyrazole C5 | - | ~130 |
| Phenyl C1' | - | ~128 |
| Phenyl C2' | - | ~155 |
| Phenyl C3'-C6' | ~7.0-7.5 | ~112-132 |
| -OCH₃ | ~3.8 | ~56 |
Predicted chemical shifts are estimates based on data for analogous N-aryl pyrazole structures.
Annular tautomerism, a common phenomenon in N-unsubstituted pyrazoles involving the migration of a proton between the two ring nitrogen atoms, is precluded in this compound due to the permanent substituent at the N1 position. bohrium.comfu-berlin.de
However, NMR can be used to study other dynamic behaviors in solution. libretexts.org One such process is the restricted rotation around the N1-C1' single bond connecting the pyrazole and methoxyphenyl rings. Due to steric hindrance between the ortho-methoxy group and the bromine atom at the C5 position, the rotation around this bond may be slow on the NMR timescale, particularly at low temperatures.
Dynamic NMR (DNMR) experiments, which involve recording spectra at various temperatures, can be used to study this conformational exchange. At high temperatures, rapid rotation would lead to time-averaged signals for the methoxyphenyl protons. As the temperature is lowered, rotation slows down. If the rotational barrier is sufficiently high, the signals for the ortho- and meta-protons on the methoxyphenyl ring might broaden and eventually decoalesce into separate signals for the non-equivalent protons in the fixed conformation. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. researchgate.net
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy is an indispensable analytical technique for identifying the functional groups and elucidating the structural framework of a molecule. By measuring the interaction of infrared radiation or light scattering with a molecule, a unique vibrational spectrum, or "molecular fingerprint," is generated. This spectrum provides detailed information about the chemical bonds and their arrangement within the molecular structure.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These absorption frequencies correspond to the vibrational modes of the molecule's functional groups. For this compound, the FT-IR spectrum is expected to display characteristic absorption bands that confirm the presence of the pyrazole ring, the dibromo substitution, and the 2-methoxyphenyl group.
The analysis of related pyrazole structures in the literature allows for the prediction of the principal vibrational modes. derpharmachemica.comnih.govnih.gov Key expected absorption regions include:
Aromatic and Alkyl C-H Stretching: Vibrations corresponding to the C-H bonds of the methoxyphenyl ring are typically observed in the 3100-3000 cm⁻¹ region. derpharmachemica.com The C-H stretching from the methoxy group's methyl component would appear in the 3000-2850 cm⁻¹ range.
Pyrazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to produce absorption bands in the 1600-1450 cm⁻¹ region. The N-N stretching vibration is also found in this spectral range.
C-O Stretching: The ether linkage (C-O-C) of the methoxy group is anticipated to show a strong, characteristic absorption band, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
C-Br Stretching: The vibrations of the carbon-bromine bonds are expected in the far-infrared region, typically between 680 and 515 cm⁻¹, which confirms the bromine substitution on the pyrazole ring.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring provide information about the substitution pattern and are expected below 900 cm⁻¹.
The following table summarizes the predicted characteristic FT-IR absorption bands for this compound based on established group frequencies for analogous compounds.
Interactive Data Table: Predicted FT-IR Frequencies
| Frequency Range (cm⁻¹) | Bond | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3100-3000 | C-H | Stretching | Aromatic (Methoxyphenyl Ring) |
| 3000-2850 | C-H | Stretching | Aliphatic (Methoxy Group) |
| 1600-1450 | C=N / C=C | Stretching | Pyrazole Ring |
| 1275-1200 | C-O | Asymmetric Stretching | Aryl Ether (Methoxy) |
| 1075-1020 | C-O | Symmetric Stretching | Aryl Ether (Methoxy) |
| Below 900 | C-H | Out-of-plane Bending | Aromatic (Methoxyphenyl Ring) |
Raman Spectroscopy (if applicable for specific insights)
Raman spectroscopy is a light-scattering technique that serves as a valuable complement to FT-IR spectroscopy. While FT-IR is sensitive to vibrations that cause a change in dipole moment (polar bonds), Raman spectroscopy detects vibrations that cause a change in the polarizability of the electron cloud around the molecule. Therefore, symmetric, non-polar bonds often produce strong signals in a Raman spectrum.
For this compound, Raman spectroscopy could offer specific insights into the vibrations of the pyrazole ring's symmetric breathing modes and the C-Br bonds, which are expected to be strong Raman scatterers. However, specific experimental Raman data for this compound is not extensively available in the current literature. In principle, it would provide confirmatory data for the molecular backbone and halogen substitutions, aiding in a more complete vibrational analysis when used in conjunction with FT-IR data. nih.govnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound (molecular formula: C₁₀H₈Br₂N₂O), mass spectrometry provides definitive confirmation of its molecular mass and offers insights into its structural stability and connectivity through fragmentation analysis. researchgate.net
The nominal molecular weight of the compound is 332 g/mol . A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will exhibit a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.
Upon electron impact ionization, the molecular ion undergoes fragmentation, breaking at its weakest bonds to form smaller, stable ions. The fragmentation pattern provides a roadmap to the molecule's structure. General fragmentation trends for halogenated pyrazoles suggest several predictable pathways. researchgate.net A plausible fragmentation scheme for this compound would involve:
Loss of a Bromine Radical: Cleavage of a C-Br bond to form the [M-Br]⁺ ion.
Cleavage of the N-Phenyl Bond: Fission of the bond connecting the pyrazole and the methoxyphenyl rings, leading to fragments corresponding to each ring system.
Fragmentation of the Methoxy Group: Loss of a methyl radical (•CH₃) followed by carbon monoxide (CO), or the loss of a methoxy radical (•OCH₃).
Pyrazole Ring Cleavage: The pyrazole ring itself can fragment through the characteristic loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN), a common pathway for pyrazole derivatives. researchgate.net
The following table outlines the predicted major ions and their corresponding mass-to-charge ratios (m/z) in the mass spectrum of this compound.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z (for ⁷⁹Br) | Ion | Description |
|---|---|---|
| 332, 334, 336 | [C₁₀H₈Br₂N₂O]⁺ | Molecular Ion (M⁺) showing the 1:2:1 isotopic pattern |
| 253, 255 | [M - Br]⁺ | Loss of one bromine radical |
| 225, 227 | [C₃HBr₂N₂]⁺ | Pyrazole ring fragment after loss of the methoxyphenyl group |
| 107 | [C₇H₇O]⁺ | Methoxyphenyl fragment |
This detailed analysis of the fragmentation pattern, combined with the precise molecular weight determination, makes mass spectrometry an essential tool for the unequivocal structural confirmation of this compound.
Reactivity and Reaction Mechanisms of 3,5 Dibromo 1 2 Methoxyphenyl Pyrazole
Exploration of Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution. In pyrazoles, the C4 position is generally the most susceptible to electrophilic attack, provided it is unsubstituted. For 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole, the C4 position is indeed unsubstituted, making it the primary site for electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Investigation of Nucleophilic Attack Sites and Reactivity
Nucleophilic attack on the pyrazole ring itself is generally difficult due to its electron-rich aromatic nature. However, the bromine atoms at positions 3 and 5 offer sites for nucleophilic substitution, although this typically requires harsh conditions or activation, for instance, through metal-halogen exchange.
Computational studies on similar pyrazole derivatives can help predict the likely sites for nucleophilic attack by mapping the electrostatic potential. Regions with lower electron density (more positive potential), often the carbon atoms bearing the bromine substituents, would be the most probable targets for nucleophiles.
Mechanistic Studies of Bromine Reactivity in the Pyrazole Moiety (e.g., Halogen Exchange, Substitution)
The bromine atoms at the C3 and C5 positions are the most reactive sites for many transformations. Two key reaction types involving these bromine atoms are:
Halogen-Metal Exchange: Treatment with organolithium reagents (like n-butyllithium) at low temperatures can lead to a halogen-metal exchange, replacing one of the bromine atoms with a lithium atom. This creates a highly nucleophilic organolithium intermediate which can then react with various electrophiles to introduce new functional groups at the C3 or C5 position. The regioselectivity of this exchange (i.e., whether the C3-Br or C5-Br reacts) would be influenced by the steric and electronic effects of the 2-methoxyphenyl group.
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds are suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide range of derivatives from the 3,5-dibromo pyrazole scaffold.
Influence of the 2-Methoxyphenyl Substituent on Reaction Pathways
The 2-methoxyphenyl group at the N1 position plays a significant role in modulating the reactivity of the pyrazole ring and its substituents. Its influence can be categorized as:
Steric Effects: The ortho-methoxy group introduces steric hindrance around the N1-C5 bond. This can influence the approach of reagents to the C5-Br position and may affect the regioselectivity of reactions like halogen-metal exchange. It can also influence the preferred conformation of the molecule, which in turn can impact reaction pathways.
Tautomeric Equilibria and Their Impact on Reactivity Profiles
For 1-substituted pyrazoles such as this compound, annular tautomerism (the migration of a proton between the two nitrogen atoms) is not possible. The substituents on the nitrogen atom are fixed. However, conformational isomers resulting from rotation around the N1-C(aryl) single bond may exist. The relative stability of these conformers and the energy barrier to their interconversion could potentially influence reaction outcomes, particularly in reactions where steric hindrance is a key factor. The preferred conformation would likely be one that minimizes steric clash between the ortho-methoxy group and the substituent at the C5 position of the pyrazole ring.
Reaction Kinetics and Thermodynamic Considerations
Kinetics: The rates of electrophilic substitution reactions would be influenced by the electron density of the pyrazole ring, which is modulated by the electronic effects of the bromo and 2-methoxyphenyl substituents. For reactions involving the bromine atoms, such as palladium-catalyzed couplings, the reaction kinetics would depend on factors like the choice of catalyst, ligand, base, and solvent, as well as the specific reaction conditions.
Thermodynamics: The thermodynamic stability of the products versus the reactants will determine the position of equilibrium for reversible reactions. In many of the potential reactions, such as cross-coupling, the formation of new, stable bonds drives the reaction to completion, making them thermodynamically favorable. Computational chemistry could provide valuable insights into the thermodynamics of potential reaction pathways by calculating the relative energies of reactants, intermediates, transition states, and products.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this specific compound. Generating such an article would require access to raw research data that has not been published or made accessible in the public domain.
To fulfill the user's request, a dedicated computational study on this compound would need to be performed using specialized quantum chemistry software packages. The general methodologies for each requested section are well-established in the field of computational chemistry, but the specific results are unique to the molecule being studied.
Computational and Theoretical Investigations of 3,5 Dibromo 1 2 Methoxyphenyl Pyrazole
Ab Initio and Semi-Empirical Methods for Complementary Insights
Beyond the prediction of spectroscopic properties, computational methods offer a deeper understanding of the fundamental electronic structure and reactivity of molecules like 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole. Both ab initio and semi-empirical methods provide valuable, albeit different, levels of insight.
Ab initio methods, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, offer a high level of accuracy. Methods such as Møller-Plesset perturbation theory (MP2) are utilized for geometry optimization and the calculation of molecular properties. These calculations can provide precise information on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's structure. Furthermore, ab initio calculations are employed to determine electronic properties such as total energy, dipole moments, and the distribution of atomic charges. This information is crucial for understanding the molecule's polarity and its potential for intermolecular interactions. Natural Bond Orbital (NBO) analysis, an ab initio based method, can be used to investigate hyperconjugative interactions and charge delocalization within the molecule, providing insights into its stability and electronic communication between different parts of the structure.
Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify the calculations. While generally less accurate than ab initio methods, they are computationally less expensive, allowing for the study of larger molecular systems. Methods like CNDO/2 (Complete Neglect of Differential Overlap) have been historically used to investigate the ground-state properties of pyrazole (B372694) derivatives. These methods can provide useful qualitative information about total energies, charge distributions, dipole moments, and ionization potentials. Semi-empirical calculations can also be used to study the reactivity of molecules by, for example, calculating transition-state energies for various reactions. While modern computational studies often favor DFT and higher-level ab initio methods for their accuracy, semi-empirical methods can still serve as a valuable tool for preliminary investigations and for studying trends within a series of related compounds.
Coordination Chemistry and Ligand Design Principles Involving 3,5 Dibromo 1 2 Methoxyphenyl Pyrazole
Exploration of the Compound as a Monodentate or Polydentate Ligand
The structure of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole features several potential coordination sites. The pyrazole (B372694) ring contains a pyridine-like nitrogen atom (N2) which is a primary site for coordination to a metal center, allowing the molecule to function as a monodentate ligand .
Furthermore, the presence of the 2-methoxyphenyl group at the N1 position introduces the possibility of polydentate or chelating behavior. The oxygen atom of the methoxy (B1213986) group can potentially coordinate to a metal center in conjunction with the N2 atom of the pyrazole ring, forming a stable chelate ring. This bidentate coordination mode can enhance the stability of the resulting metal complexes. The bromine substituents at the 3 and 5 positions of the pyrazole ring can also influence the coordination behavior, primarily through steric and electronic effects rather than direct coordination, although weak halogen-metal interactions cannot be entirely ruled out in certain contexts.
The potential for the ligand to act as a bridging ligand, connecting two metal centers, also exists, particularly in the formation of polynuclear complexes. This would classify it as a polydentate ligand in a different sense, contributing to the formation of more complex supramolecular structures.
Synthesis and Characterization of Transition Metal Complexes (e.g., Palladium, Platinum, Copper, Nickel, Zinc, Lanthanum)
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product's structure and composition.
For instance, the synthesis of a palladium(II) complex could be achieved by reacting the ligand with a palladium(II) salt like palladium(II) chloride. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
Common Characterization Techniques:
Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and C-O bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide valuable information.
UV-Visible Spectroscopy: Provides insights into the electronic transitions within the complex and can help determine the coordination geometry around the metal ion.
Elemental Analysis: Confirms the empirical formula of the synthesized complexes.
| Metal Ion | Potential Precursor Salt | Expected Complex Type |
| Palladium(II) | PdCl₂ | Square Planar |
| Platinum(II) | K₂PtCl₄ | Square Planar |
| Copper(II) | CuCl₂, Cu(NO₃)₂ | Square Planar, Tetrahedral, or Octahedral |
| Nickel(II) | NiCl₂, Ni(OAc)₂ | Square Planar, Tetrahedral, or Octahedral |
| Zinc(II) | ZnCl₂, Zn(NO₃)₂ | Tetrahedral or Octahedral |
| Lanthanum(III) | La(NO₃)₃ | Higher Coordination Numbers (e.g., 8, 9) |
This table presents potential synthetic routes and expected geometries based on the common coordination preferences of the listed metal ions.
Investigation of Coordination Modes and Geometries in Metal Complexes
As discussed, this compound can adopt various coordination modes. The specific mode of coordination and the resulting geometry of the metal complex are influenced by several factors, including the nature of the metal ion, the counter-ion, and the reaction conditions.
Monodentate Coordination: The ligand coordinates to the metal center solely through the N2 atom of the pyrazole ring. This is a common coordination mode for pyrazole-based ligands.
Bidentate (Chelating) Coordination: The ligand coordinates through both the N2 atom of the pyrazole ring and the oxygen atom of the methoxyphenyl group. This chelation leads to the formation of a stable metallacycle.
The geometry of the resulting metal complexes can vary significantly. For d⁸ metals like Palladium(II) and Platinum(II), a square planar geometry is typically favored. For metals like Copper(II) and Nickel(II), various geometries such as square planar, tetrahedral, or octahedral are possible, depending on the ligand field stabilization energy. Zinc(II), a d¹⁰ metal, commonly forms tetrahedral or octahedral complexes. Lanthanides, such as Lanthanum(III), are known for their larger ionic radii and preference for higher coordination numbers, leading to more complex geometries.
Ligand Steric and Electronic Effects on Complex Stability and Reactivity
The substituents on the pyrazole ring and the N-phenyl group play a crucial role in determining the stability and reactivity of the metal complexes.
Steric Effects: The two bromine atoms at the 3 and 5 positions of the pyrazole ring are sterically demanding. This steric hindrance can influence the number of ligands that can coordinate to a metal center and can also affect the geometry of the complex. The bulky nature of the dibromo-substituted pyrazole may favor the formation of complexes with lower coordination numbers. The 2-methoxyphenyl group also contributes to the steric bulk around the metal center, which can protect the metal from unwanted side reactions and influence its reactivity.
| Substituent | Position | Effect | Impact on Complex |
| Bromo | 3 and 5 | Steric Bulk, Electron-Withdrawing | Influences coordination number and geometry, may weaken M-N bond |
| Methoxy | 2 (on phenyl) | Steric Bulk, Electron-Donating | Can enable chelation, may strengthen M-O bond |
Potential for Catalytic Applications of Derived Metal Complexes
Metal complexes derived from pyrazole-based ligands have shown promise in various catalytic applications. The specific properties of this compound make its metal complexes interesting candidates for catalysis.
The steric and electronic properties of the ligand can be leveraged to control the activity and selectivity of the metal catalyst. For example, palladium complexes are widely used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The steric bulk provided by the ligand can promote reductive elimination, a key step in many catalytic cycles.
Copper complexes are known to catalyze a range of reactions, including oxidation reactions and click chemistry . The electronic properties of the ligand can be tuned to optimize the redox potential of the copper center for specific oxidative transformations.
The potential for this ligand to form stable chelate complexes can be particularly advantageous in catalysis, as it can prevent ligand dissociation and deactivation of the catalyst. The modular nature of the ligand, allowing for modifications to the substituents, provides an avenue for creating a library of catalysts with tailored properties for specific applications. Further research into the catalytic activity of metal complexes of this compound could reveal novel and efficient catalytic systems.
Supramolecular Chemistry and Crystal Engineering with 3,5 Dibromo 1 2 Methoxyphenyl Pyrazole Derivatives
Design Principles for Hydrogen-Bonded Supramolecular Materials
The design of supramolecular materials is fundamentally guided by the principles of molecular recognition, relying on the strength, directionality, and specificity of non-covalent interactions. Hydrogen bonding is a primary tool in this process due to its notable strength and high directionality.
In pyrazole (B372694) chemistry, the parent scaffold contains both a hydrogen bond donor (the pyrrole-like N1-H group) and a hydrogen bond acceptor (the pyridine-like N2 atom). nih.gov This dual functionality allows 1H-pyrazoles to self-associate, forming predictable structures such as dimers, trimers, and catemers (polymeric chains) through robust N-H···N hydrogen bonds. researchgate.net
However, in N1-substituted derivatives like 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole, the primary N-H donor site is blocked. This modification fundamentally alters the design strategy. The dominant intermolecular interactions shift from strong N-H···N hydrogen bonds to weaker, yet structurally significant, C-H···O and C-H···N hydrogen bonds. The 2-methoxyphenyl substituent introduces a key hydrogen bond acceptor site—the oxygen atom of the methoxy (B1213986) group. Consequently, the design principles for supramolecular materials based on this compound pivot towards utilizing the aromatic C-H donors of the pyrazole and phenyl rings in conjunction with the methoxy oxygen and the pyrazole N2 atom as acceptors. The electronic nature of substituents on the pyrazole ring can further modulate the acidity and basicity of the molecule, influencing the strength and likelihood of these interactions. nih.gov
Investigation of Non-Covalent Interactions in Solid-State Assemblies
The solid-state structure of this compound is expected to be governed by a sophisticated interplay of several non-covalent forces, stemming from its unique functionalization.
Halogen Bonding: The presence of two bromine atoms at the 3 and 5 positions of the pyrazole ring introduces the capacity for strong and directional halogen bonding. nih.gov Halogen bonds (C-Br···A, where A is a Lewis base) are formed when an electropositive region (the σ-hole) on the halogen atom interacts with a nucleophile. mdpi.com In the crystal lattice of this compound, potential halogen bond acceptors include the pyridine-like N2 atom of a neighboring pyrazole ring (C-Br···N) or the oxygen atom of a methoxy group (C-Br···O). Furthermore, Br···Br contacts are also possible and can be classified as either Type I (resulting from packing effects) or Type II (true halogen bonds), which can significantly influence molecular assembly. mdpi.comnih.gov
Hydrogen Bonding: As the conventional N-H donor is absent, weaker hydrogen bonds are critical. Intramolecular C-H···O interactions may occur between the methoxy group and a C-H bond on the phenyl ring, influencing the molecule's conformation. Intermolecular C-H···O bonds, involving the methoxy oxygen as an acceptor and C-H groups from adjacent molecules, are highly probable synthons for building larger assemblies. Similarly, the pyrazole N2 atom can act as an acceptor for C-H donors (C-H···N).
π-Interactions:
π-π Stacking: The molecule contains two aromatic systems—the pyrazole and the phenyl rings—which can engage in π-π stacking. However, steric hindrance from the ortho-methoxy group is expected to induce a significant dihedral angle between the two rings. This twisting would likely prevent ideal face-to-face stacking and instead favor offset or edge-to-face arrangements. mdpi.com
C-H···π Interactions: The electron-rich surfaces of the aromatic rings can act as acceptors for C-H donors from neighboring molecules, further stabilizing the crystal packing.
The following table summarizes the key potential non-covalent interactions and their typical geometric parameters observed in related crystal structures.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| Halogen Bond | C-Br | N(pyrazole) | 2.9 - 3.2 | > 160 |
| Halogen Bond | C-Br | O(methoxy) | 3.0 - 3.3 | > 160 |
| Hydrogen Bond | C(aryl)-H | O(methoxy) | 2.3 - 2.8 (H···O) | > 120 |
| Hydrogen Bond | C(pyrazole)-H | N(pyrazole) | 2.4 - 2.9 (H···N) | > 120 |
| π-π Stacking | Phenyl/Pyrazole | Phenyl/Pyrazole | 3.3 - 3.8 (centroid-centroid) | N/A |
Formation of Supramolecular Architectures
The specific non-covalent interactions present in this compound serve as synthons that drive the formation of extended supramolecular architectures. The hierarchy and interplay of these interactions dictate the final dimensionality of the assembly.
Dimers: Molecules can associate into centrosymmetric or non-centrosymmetric dimers through paired interactions. For instance, a pair of C-H···O hydrogen bonds or C-Br···N halogen bonds can link two molecules together. In related brominated heterocyclic structures, polarized Br···Br interactions have also been shown to form dimeric units. nih.gov
Chains (1D): The directionality of halogen bonds makes them particularly effective for generating one-dimensional chains. For example, a head-to-tail arrangement involving a C-Br···N interaction between adjacent molecules could propagate into an infinite linear or zigzag chain. rsc.org Similarly, a sequence of C-H···O interactions could link molecules into a 1D ribbon.
Influence of Substituent Effects on Supramolecular Organization
Substituents play a critical role in crystal engineering by introducing or modifying specific interaction sites, thereby directing the supramolecular assembly.
3,5-Dibromo Substituents: The primary influence of the two bromine atoms is their function as potent halogen bond donors. Their presence makes halogen bonding a highly probable and potentially dominant interaction in the crystal packing, capable of outcompeting other weak interactions. rsc.org The bulky nature of bromine also imparts significant steric influence, affecting how molecules can approach one another and pack efficiently.
1-(2-methoxyphenyl) Substituent: This group has several profound effects on the supramolecular organization:
Blocking of N-H···N Bonds: By substituting the N1 position, the strong hydrogen-bonding pathway available to 1H-pyrazoles is eliminated, fundamentally changing the expected packing motifs. researchgate.net
Introduction of a Key Acceptor: The oxygen atom of the ortho-methoxy group provides a strong, localized hydrogen bond acceptor site, promoting the formation of C-H···O interactions that might otherwise not be competitive.
Co-crystallization Studies and Host-Guest Chemistry
Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid by combining two or more different molecules in a single crystal lattice. nih.gov this compound is an excellent candidate for co-crystallization studies due to its array of functional groups that can serve as recognition sites.
The molecule can act as a versatile component in forming multi-component crystals:
As a Halogen Bond Donor: The bromine atoms can form halogen bonds with a wide variety of co-formers that possess Lewis basic sites, such as pyridines, amides, or N-oxides. nih.govrsc.org
As a Hydrogen Bond Acceptor: The pyridine-like N2 atom and the methoxy oxygen atom can accept hydrogen bonds from donor co-formers like carboxylic acids, phenols, or alcohols.
Such studies would allow for the systematic construction of binary (or ternary) crystalline materials where the supramolecular architecture is programmed by the complementary interactions between the pyrazole derivative and the chosen co-former. This approach can be used to create materials with targeted structural motifs and properties.
In the context of host-guest chemistry, the formation of extended networks of this compound could potentially generate voids or channels within the crystal lattice. These cavities might be capable of encapsulating small solvent molecules or other guest species, leading to the formation of inclusion compounds or solvates, a phenomenon observed in other pyrazole-based frameworks.
Exploration of Molecular Interactions for Mechanistic Biological Studies Non Clinical Focus
In Vitro Binding Studies with Biological Macromolecules
In vitro binding studies are fundamental to determining if and how a compound like 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole interacts with biological targets such as DNA and enzymes. While direct studies on this specific compound are not extensively documented in publicly available literature, research on structurally related pyrazole (B372694) derivatives provides a framework for potential interactions.
For instance, various substituted pyrazole compounds have been investigated for their ability to bind to DNA. rsc.orgnih.govresearchgate.net Spectroscopic and docking techniques have shown that some pyrazole derivatives can interact with DNA through a groove-binding mode. rsc.orgresearchgate.net This type of interaction is non-covalent and depends on the molecule's ability to fit within the minor or major grooves of the DNA double helix. The binding is often stabilized by forces such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. ajpp.in
Similarly, pyrazole derivatives have been studied for their binding affinity to various enzymes. researchgate.netresearchgate.net The pyrazole scaffold is a common feature in many enzyme inhibitors, and its derivatives are often screened for their ability to bind to the active sites of enzymes like kinases, oxidases, and proteases. nih.govnih.govnih.govresearchgate.net For this compound, the bromine atoms and the methoxyphenyl group would be expected to play a significant role in defining its binding affinity and selectivity for specific macromolecular targets.
Structure-Activity Relationship (SAR) Studies based on Molecular Interactions
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological interactions. For 1,3,5-trisubstituted pyrazoles like this compound, the nature and position of the substituents are critical determinants of interaction. researchgate.netmdpi.com
Key structural features and their potential influence on molecular interactions include:
The Pyrazole Core: This five-membered aromatic ring acts as a scaffold, positioning the substituents in a specific three-dimensional orientation. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors, contributing to binding with biological targets. mdpi.com
Substituents at C3 and C5 (Dibromo): The two bromine atoms are electron-withdrawing and increase the lipophilicity of the molecule. These halogen atoms can participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in amino acid residues of a protein, which can significantly influence binding affinity.
SAR studies on other 3,5-diarylpyrazoles have shown that modifications to the aryl rings can dramatically alter binding affinity and selectivity for different enzymes. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target at the atomic level. ijper.orgresearchgate.netijpbs.com These methods provide insights into the binding pose, binding energy, and the stability of the ligand-target complex. nih.gov
Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a receptor. For this compound, a docking study would involve placing the molecule into the active site of a target protein (e.g., a kinase or DNA gyrase) and calculating the binding affinity. ajpp.in The results can highlight key interactions, such as hydrogen bonds formed by the pyrazole nitrogens or the methoxy (B1213986) group, and hydrophobic interactions involving the phenyl ring. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time. These simulations model the movement of atoms in the ligand-receptor complex, providing a dynamic view of the interaction and helping to confirm the stability of key binding interactions.
| Parameter | Predicted Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Energy (kcal/mol) | -9.5 | - | - |
| Hydrogen Bonds | 2 | Lys72, Asp184 | H-bond with Pyrazole N2, Methoxy O |
| Hydrophobic Interactions | Multiple | Val57, Leu83, Phe167 | π-π stacking, Alkyl-π |
| Halogen Bonds | 1 | Glu91 (backbone C=O) | C-Br···O interaction |
Note: The data in this table is hypothetical and serves as an illustrative example of the output from a molecular docking study.
Mechanistic Insights into Enzyme Inhibition or Receptor Binding at a Molecular Level
Based on the molecular interactions observed in computational and in vitro studies, a mechanistic understanding of how this compound might inhibit an enzyme or bind to a receptor can be formulated. The pyrazole scaffold is present in numerous compounds known to be enzyme inhibitors. researchgate.netresearchgate.net
For example, if targeting a protein kinase, the compound could function as an ATP-competitive inhibitor. The pyrazole ring could mimic the adenine (B156593) part of ATP, forming hydrogen bonds with the hinge region of the kinase domain. The methoxyphenyl and dibromo substituents would then occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity. The specific interactions—such as the halogen bond from a bromine atom to a backbone carbonyl, or the hydrophobic packing of the methoxyphenyl ring—would be key to stabilizing the compound in the active site and preventing the binding of ATP, thus inhibiting the enzyme's catalytic activity. Studies on other pyrazole derivatives have demonstrated their ability to inhibit enzymes like COX-2 or thrombin through such specific interactions within the active site. researchgate.netnih.gov
Design of Molecular Probes for Biological Pathways
Molecular probes are essential tools for visualizing and studying biological processes in real-time. nih.gov The pyrazole scaffold, due to its synthetic versatility and favorable electronic properties, is a promising core for the development of fluorescent probes. nih.gov
To design a molecular probe based on this compound, one could:
Incorporate a Fluorophore: The pyrazole structure could be chemically modified to include a fluorescent group. The inherent electronic properties of the pyrazole ring can be tuned through substitution to enhance quantum yield and shift emission wavelengths.
Add a Recognition Moiety: A reactive group or a specific binding ligand could be attached to the pyrazole scaffold. This moiety would be designed to interact specifically with a target molecule or ion within a biological pathway (e.g., reactive oxygen species, a specific enzyme, or a metal cation).
Utilize a Signaling Mechanism: The probe's fluorescence could be designed to be "turned on" or "turned off" upon binding to its target. This could be achieved through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET), where the interaction with the target analyte modulates the fluorescent output.
The dibromo and methoxyphenyl substitutions would influence the probe's photophysical properties, as well as its solubility and cell permeability, which are critical factors for effective bioimaging applications. researchgate.net
Potential Applications in Materials Science and Technology Non Biological Focus
Investigation of Nonlinear Optical (NLO) Properties
There is currently no published research investigating the nonlinear optical (NLO) properties of 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole. While the broader class of pyrazole (B372694) derivatives has been a subject of interest for NLO applications due to their potential for large hyperpolarizabilities, specific experimental or theoretical studies on this particular compound are not available in the scientific literature.
Application as Components in Functional Organic Materials (e.g., OFETs, Organic Solar Cells)
No studies have been found that explore the use of this compound as a component in functional organic materials. Consequently, there is no data on its potential application in devices such as Organic Field-Effect Transistors (OFETs) or Organic Solar Cells (OSCs). Research in this area would be necessary to determine its suitability, including its charge transport properties and energy levels.
Luminescence and Photophysical Properties
A detailed investigation into the luminescence and photophysical properties of this compound has not been documented. Key parameters such as absorption and emission spectra, quantum yield, and excited-state lifetime, which are crucial for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes, remain uncharacterized for this specific molecule.
Future Research Directions and Unexplored Avenues
Advanced Synthetic Methodologies for Enhanced Scalability and Sustainability
The development of scalable and sustainable synthetic routes to 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole is a crucial first step for enabling its broader investigation. While general methods for pyrazole (B372694) synthesis exist, future research could focus on:
Green Chemistry Approaches: Investigating the use of environmentally benign solvents, such as water or bio-based solvents, and catalysts to minimize the environmental impact of the synthesis. researchgate.net This could involve exploring one-pot, multi-component reactions that increase efficiency and reduce waste. researchgate.net
Flow Chemistry: The implementation of continuous flow technologies could offer significant advantages in terms of scalability, safety, and process control for the synthesis of this and related pyrazole derivatives.
Catalyst Development: Research into novel, highly efficient, and recyclable catalysts, such as nanocatalysts or enzyme-based systems, could lead to more sustainable and cost-effective production methods.
Deeper Mechanistic Understanding of Complex Reactions
The two bromine atoms on the pyrazole ring of this compound are prime sites for a variety of chemical transformations. A deeper mechanistic understanding of these reactions is essential for controlling selectivity and achieving desired outcomes. Future studies could include:
Cross-Coupling Reactions: Detailed mechanistic investigations of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C3 and C5 positions. This would involve a combination of experimental techniques (e.g., kinetic studies, in-situ spectroscopy) and computational modeling to elucidate reaction pathways and transition states.
Regioselectivity Studies: Investigating the factors that control the regioselective functionalization of the two bromine atoms. This would be critical for the synthesis of dissymmetrically substituted pyrazole derivatives.
Photoredox Catalysis: Exploring the use of visible-light photoredox catalysis for the functionalization of the C-Br bonds, which could offer milder and more selective reaction conditions.
Integration of Multi-Omics Data with Molecular Interaction Studies
While no biological activity has been reported for this compound, its pyrazole core is a well-known pharmacophore. mdpi.com Future research could explore its potential biological effects through a multi-pronged approach:
High-Throughput Screening: Screening the compound against a wide range of biological targets, such as kinases, GPCRs, and enzymes, to identify potential bioactivities.
Chemoproteomics: Utilizing chemoproteomic approaches to identify the protein targets of this compound and its derivatives within a cellular context.
Integration with Omics Data: If any biological activity is identified, integrating molecular interaction data with transcriptomics, proteomics, and metabolomics data could provide a comprehensive understanding of its mechanism of action and potential therapeutic applications or toxicological effects.
Design of Novel Multi-Functional Materials based on Pyrazole Scaffolds
The unique electronic and structural properties of the pyrazole ring make it an attractive building block for the development of advanced materials. mdpi.com Future research could focus on incorporating this compound into:
Organic Light-Emitting Diodes (OLEDs): The pyrazole moiety can be a component of emissive or charge-transporting materials in OLEDs. The dibromo functionality allows for the extension of the conjugated system through cross-coupling reactions, which could be used to tune the photophysical properties of the resulting materials.
Sensors: The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, making pyrazole derivatives promising candidates for the development of chemical sensors.
Polymers and Metal-Organic Frameworks (MOFs): The dibromo functionality provides two points for polymerization or for incorporation into the linkers of MOFs, leading to materials with interesting porous, catalytic, or photophysical properties.
Theoretical Predictions for Rational Design of New Derivatives
Computational chemistry can play a pivotal role in guiding the future development of derivatives of this compound. mdpi.com Theoretical studies could be employed to:
Predict Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites of reaction and to understand the regioselectivity of functionalization reactions.
Structure-Property Relationships: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be used to establish correlations between the chemical structure of derivatives and their potential biological activities or material properties. mdpi.com
Virtual Screening and Molecular Docking: If a biological target is identified, molecular docking and virtual screening can be used to design new derivatives with improved binding affinity and selectivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole, and what are their key optimization parameters?
- Methodological Answer : The compound is typically synthesized via a multi-step process. A precursor, 1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, is first prepared by reacting 2-methoxyphenyl hydrazine with 3-aminocrotononitrile in the presence of NH4Cl under reflux conditions (yield: ~90%) . Subsequent bromination using brominating agents (e.g., N-bromosuccinimide or Br₂) introduces dibromo substituents at positions 3 and 4. Key parameters include reaction temperature (80–100°C), solvent choice (e.g., DMF or DCM), and stoichiometric control to avoid over-bromination. Purity is optimized via recrystallization in ethanol-water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for the methoxy group (δ ~3.8 ppm in ¹H NMR) and pyrazole ring protons (δ 6.5–7.8 ppm) confirm substitution patterns.
- IR Spectroscopy : Absence of NH₂ bands (~3300 cm⁻¹) and presence of C-Br stretches (~600 cm⁻¹) validate bromination .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 345.9 (C₁₀H₈Br₂N₂O) .
Q. What in vitro assays are commonly used to screen the biological activity of this compound?
- Methodological Answer : Basic cytotoxicity screening employs the MTT assay to measure mitochondrial activity in cancer cell lines (e.g., HeLa or MCF-7). Lactate dehydrogenase (LDH) assays assess membrane integrity, while oxidative stress is evaluated via total antioxidant capacity (TAC) and total oxidant status (TOS) measurements in human blood cells .
Advanced Research Questions
Q. How can synthetic byproducts or impurities in this compound be identified and resolved during scale-up?
- Methodological Answer : Common impurities include mono-brominated intermediates (e.g., 3-bromo derivatives) and residual hydrazine byproducts. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) resolves these. Recrystallization in ethanol:water (7:3) or column chromatography (silica gel, hexane:ethyl acetate gradient) effectively purifies the product .
Q. What strategies address contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected coupling patterns) may arise from rotational isomerism or solvent effects. Use deuterated DMSO for polar intermediates to enhance solubility and signal resolution. For ambiguous cases, 2D NMR (COSY, HSQC) and X-ray crystallography (via SHELXL refinement) provide definitive structural assignments .
Q. How does the electronic nature of the 2-methoxyphenyl group influence the compound’s reactivity and biological activity?
- Methodological Answer : The methoxy group’s electron-donating effect stabilizes the pyrazole ring via resonance, enhancing electrophilic substitution resistance. Computational studies (DFT) predict HOMO/LUMO distributions, while Hammett constants (σ ≈ -0.27 for -OCH₃) correlate with bioactivity trends. Replacements with electron-withdrawing groups (e.g., -NO₂) reduce antimicrobial efficacy by ~40%, as shown in comparative assays .
Q. What mechanistic insights explain the compound’s antiproliferative effects in cancer models?
- Methodological Answer : The dibromo-pyrazole scaffold intercalates with DNA (confirmed via ethidium bromide displacement assays) and inhibits topoisomerase II. Flow cytometry reveals G2/M phase arrest in treated cells, while Western blotting shows downregulation of cyclin B1 and CDK1. Synergy with cisplatin (CI < 0.8) suggests combinatorial therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
